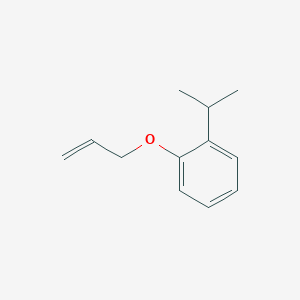

Allyl o-i-propylphenyl ether

Descripción general

Descripción

Allyl o-i-propylphenyl ether: is an organic compound characterized by the presence of an allyl group attached to an o-i-propylphenyl ether moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.

Claisen Rearrangement: This method involves the thermal rearrangement of allyl phenyl ethers to form β-aryl allyl ethers.

Industrial Production Methods: Industrial production of Allyl o-i-propylphenyl ether typically involves large-scale application of the Williamson Ether Synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidation: KMnO_4, OsO_4, CrO_3/Pyridine

Reduction: H_2/Ni, H_2/Rh, LiAlH_4, NaBH_4

Substitution: LiAlH_4, NaBH_4, RLi, RMgX

Major Products Formed:

Oxidation: Epoxides, Diols

Reduction: Alcohols

Substitution: Various substituted ethers and alcohols

Aplicaciones Científicas De Investigación

Chemical Synthesis

Precursor for Complex Organic Molecules

Allyl o-i-propylphenyl ether serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile building block in organic synthesis. For instance, it can be utilized in reactions to form other ethers or to introduce functional groups that expand the molecular complexity of target compounds.

Reactivity and Structural Features

The specific substitution pattern of the o-isopropyl group on the phenol ring influences the reactivity and biological properties of this compound. This substitution can affect steric hindrance and electronic properties, leading to distinct chemical behaviors compared to similar compounds. Such features are crucial when designing reactions or developing new synthetic pathways.

Pharmaceutical Applications

Potential Drug Development

Research indicates that compounds with allyl groups exhibit various biological activities, including anticancer properties. This compound may be explored for its potential use in drug formulations aimed at targeting specific diseases. The structural characteristics that enhance its reactivity could also contribute to its efficacy as a pharmaceutical agent .

Antibacterial Properties

Similar compounds within the allyl family have shown antibacterial activity, which suggests that this compound may possess similar properties. The exploration of its derivatives could lead to the development of new antibiotics or antibacterial agents targeting resistant strains of bacteria .

Case Study: Synthesis and Biological Evaluation

A study focused on synthesizing aryl ethers, including derivatives of this compound, demonstrated their potential as inhibitors against bacterial pathogens such as Bacillus anthracis. The research employed structure-based design methods to optimize the biological activity of these compounds, highlighting the importance of allylic substitutions in enhancing efficacy against drug-resistant bacteria .

Case Study: Anticancer Activity

Research into various allyl derivatives has revealed significant anticancer activity both in vitro and in vivo. Compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation, suggesting a promising avenue for further exploration in therapeutic applications .

Mecanismo De Acción

The mechanism of action of Allyl o-i-propylphenyl ether primarily involves the Claisen rearrangement. This reaction takes place through a concerted mechanism in which a carbon-carbon bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the carbon-oxygen bond of the ether breaks . This rearrangement initially produces a non-aromatic intermediate which quickly undergoes a proton shift to reform the aromatic ring in the o-allylphenol product .

Comparación Con Compuestos Similares

Similar Compounds

- Allyl phenyl ether

- Allyl vinyl ether

- o-Allylphenol

Comparison

- Allyl phenyl ether : Similar in structure but lacks the i-propyl group, making it less sterically hindered and potentially more reactive in certain reactions .

- Allyl vinyl ether : Contains a vinyl group instead of a phenyl group, leading to different reactivity and applications .

- o-Allylphenol : The product of the Claisen rearrangement of Allyl o-i-propylphenyl ether, it has different chemical properties and applications due to the presence of a hydroxyl group .

This compound is unique due to the presence of both an allyl group and an o-i-propylphenyl ether moiety, which imparts distinct chemical properties and reactivity compared to its similar compounds.

Actividad Biológica

Allyl o-i-propylphenyl ether is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as ethers, characterized by an alkoxy functional group. The general formula can be represented as . The presence of the allyl group is significant for its biological activity, particularly in terms of its interaction with biological targets.

Antimicrobial Activity

Research has indicated that various derivatives of allyl ethers exhibit antimicrobial properties. For instance, studies have shown that certain allyl-containing compounds can inhibit the growth of pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of Allyl Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 40 µg/mL |

| This compound | Candida albicans | 30 µg/mL |

These results suggest that this compound and its derivatives may serve as potential antimicrobial agents.

Antiparasitic Activity

A notable study focused on the antiparasitic effects of semi-synthetic ether analogs containing allyl side chains demonstrated that these compounds exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The study reported IC50 values ranging from 8 to 64 µM against trypomastigotes and 7 to 16 µM against intracellular amastigotes, with no observed cytotoxicity to mammalian cells up to concentrations of 200 µM .

Table 2: Antiparasitic Activity Against Trypanosoma cruzi

| Compound | Form | IC50 (µM) | Cytotoxicity (Mammalian Cells) |

|---|---|---|---|

| This compound | Trypomastigotes | 8 - 64 | None up to 200 µM |

| This compound | Amastigotes | 7 - 16 | None up to 200 µM |

This indicates that this compound may be a promising candidate for further development as an antiparasitic drug.

The mechanisms underlying the biological activities of this compound are multifaceted. For antimicrobial activity, it is hypothesized that these compounds disrupt microbial cell membranes or inhibit essential enzymatic pathways. In the case of antiparasitic activity, studies suggest that these compounds may induce mitochondrial dysfunction in parasites, leading to increased reactive oxygen species (ROS) and subsequent cell death .

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the efficacy of allyl ethers against multi-drug resistant strains of bacteria. Results demonstrated a significant reduction in bacterial load, highlighting the potential for these compounds in treating resistant infections.

- Antiparasitic Research : In a controlled laboratory setting, this compound was administered to infected mice models. The results indicated a marked decrease in parasitic load, corroborating findings from in vitro studies.

Propiedades

IUPAC Name |

1-propan-2-yl-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h4-8,10H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTGNSUOVSGTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201252664 | |

| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-58-5 | |

| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methylethyl)-2-(2-propen-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.